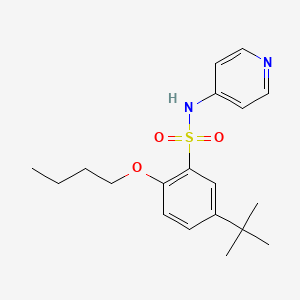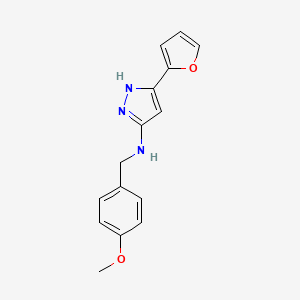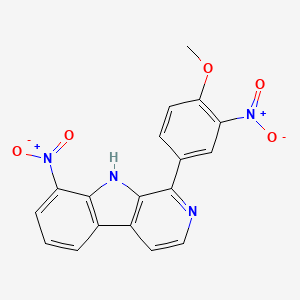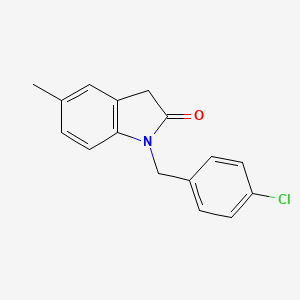![molecular formula C18H21N5OS2 B13371833 3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371833.png)
3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that combines multiple functional groups, including adamantyl, isoxazolyl, triazolo, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common approach is the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other precursors in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:
Medicinal Chemistry: This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Industrial Chemistry: The compound’s unique structure makes it suitable for use as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with biological receptors makes it a potent pharmacophore. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also have a triazole ring fused with another heterocycle and are known for their pharmacological properties.
Uniqueness
3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the adamantyl and isoxazolyl groups, which enhance its stability and biological activity. The combination of these functional groups provides a distinct advantage in terms of its pharmacological and industrial applications.
Properties
Molecular Formula |
C18H21N5OS2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-[3-(1-adamantylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C18H21N5OS2/c1-10-2-14(22-24-10)16-21-23-15(19-20-17(23)26-16)9-25-18-6-11-3-12(7-18)5-13(4-11)8-18/h2,11-13H,3-9H2,1H3 |
InChI Key |
DNVTXWFIAVIDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)CSC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B13371751.png)
![6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371753.png)

![1-(4-methoxyphenyl)-1-propanone (4-acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)hydrazone](/img/structure/B13371760.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B13371770.png)
![2-Chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B13371783.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B13371787.png)

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371807.png)

![3-(3,4-Dimethoxybenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371828.png)

![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13371843.png)
